

3-(4-Methylbenzoyloxy)flavone: A Technical Guide for Research Intermediates

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Compound of Interest

Compound Name: 3-(4-methyl benzoyloxy) flavone

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Introduction

3-(4-Methylbenzoyloxy)flavone is a synthetic derivative of the flavone backbone, a class of naturally occurring compounds known for their diverse biological activities. This guide provides a comprehensive overview of 3-(4-methylbenzoyloxy)flavone as a research intermediate, focusing on its synthesis, potential biological significance, and experimental considerations. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates from closely related 3-acyloxyflavones to provide a robust framework for its use in research and development.

Chemical and Physical Properties

Property	Value	Source
CAS Number	808784-08-9	[1]
Molecular Formula	C ₂₃ H ₁₆ O ₄	[1]
Molecular Weight	356.37 g/mol	[1]
IUPAC Name	(4-oxo-2-phenyl-4H-chromen-3-yl) 4-methylbenzoate	[1]

Synthesis

The synthesis of 3-(4-methylbenzoyloxy)flavone is anticipated to follow a two-step process, beginning with the synthesis of its precursor, 3-hydroxyflavone, followed by esterification.

Part 1: Synthesis of 3-Hydroxyflavone

3-Hydroxyflavone is a critical precursor and can be synthesized via the Algar-Flynn-Oyamada (AFO) reaction.^{[2][3]} This reaction involves the oxidative cyclization of a chalcone.

Experimental Protocol: Algar-Flynn-Oyamada Reaction^[3]

- **Chalcone Synthesis:** An appropriate o-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., sodium hydroxide) in a solvent like ethanol to form a chalcone.
- **Oxidative Cyclization:** The purified chalcone is then dissolved in a suitable solvent (e.g., methanol or ethanol).
- An alkaline solution of hydrogen peroxide is added dropwise to the chalcone solution.
- The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- Upon completion, the mixture is acidified to precipitate the crude 3-hydroxyflavone.
- The solid product is collected by filtration, washed, and recrystallized from an appropriate solvent to yield pure 3-hydroxyflavone.

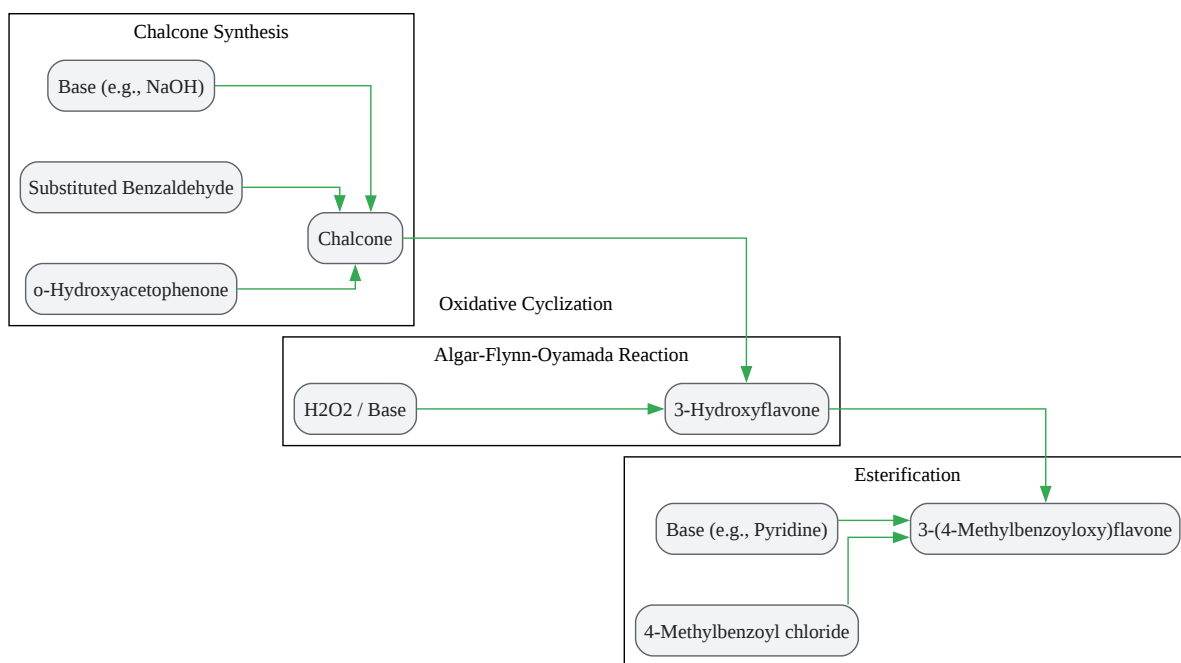
Part 2: Esterification to Yield 3-(4-Methylbenzoyloxy)flavone

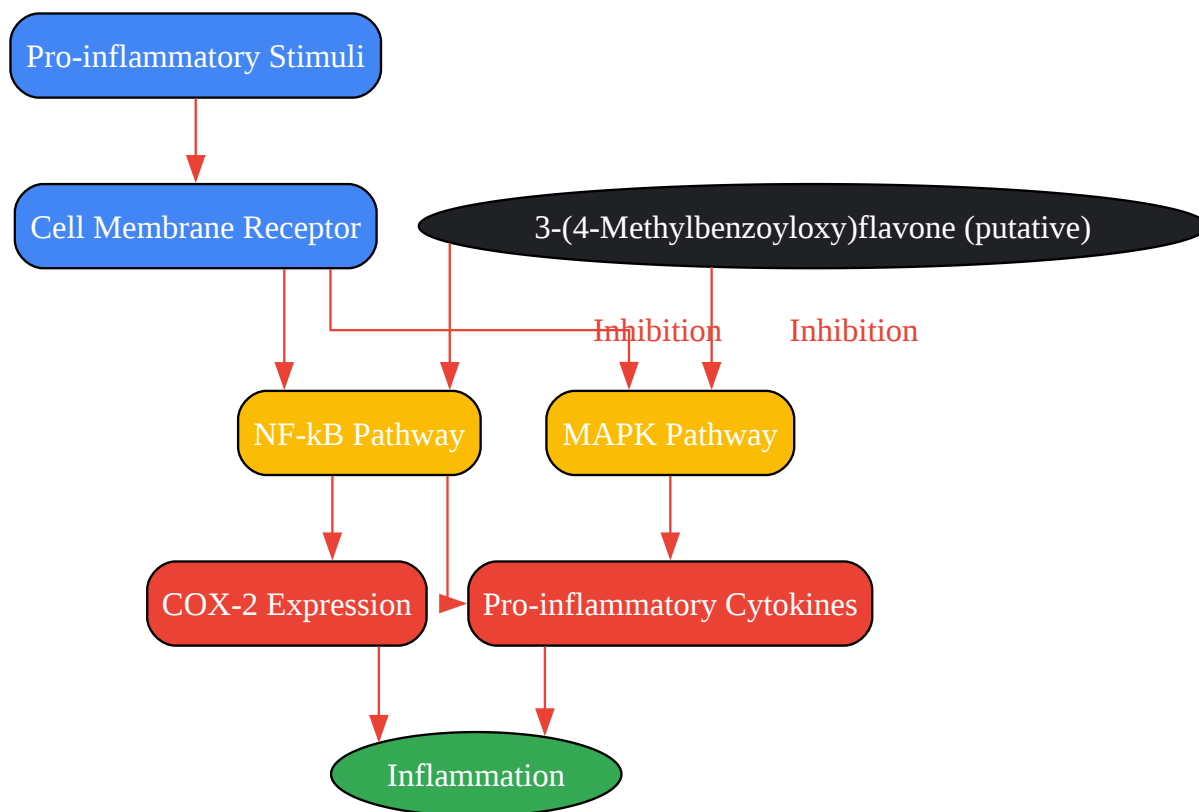
The final step involves the esterification of 3-hydroxyflavone with 4-methylbenzoyl chloride.

Experimental Protocol: Esterification

- 3-Hydroxyflavone is dissolved in a dry, aprotic solvent (e.g., pyridine or dichloromethane) containing a base (e.g., triethylamine or pyridine itself).

- 4-Methylbenzoyl chloride is added dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature).
- The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
- The reaction is quenched with water or a dilute acid solution.
- The product is extracted with an organic solvent (e.g., ethyl acetate).
- The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography or recrystallization to yield 3-(4-methylbenzoyloxy)flavone.





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